molecular formula C16H19N5O3 B6424405 N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide CAS No. 2034343-01-4

N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Cat. No. B6424405
CAS RN: 2034343-01-4
M. Wt: 329.35 g/mol
InChI Key: OQSRAIIFDDZFMW-UHFFFAOYSA-N
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Description

“N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a five-membered aromatic heterocycle with three nitrogen atoms and two carbon atoms . The compound also contains a benzoxazole ring, which is a type of aromatic organic compound that combines benzene and oxazole .


Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research due to its versatile applications . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . One popular approach is the click chemistry approach, which involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis .


Molecular Structure Analysis

The molecular structure of “N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide” is complex, with a 1,2,3-triazole ring and a benzoxazole ring as key structural motifs . The 1,2,3-triazole ring is a five-membered aromatic heterocycle with three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazoles are diverse and depend on the specific substituents present in the molecule . For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF produces the corresponding 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process .

Future Directions

The future directions for research on “N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the importance of the triazole scaffold, its synthesis has attracted much attention . Furthermore, several biological activities of this promising heterocycle will also be discussed .

properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-11(2)12(9-21-17-7-8-18-21)19-15(22)10-20-13-5-3-4-6-14(13)24-16(20)23/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSRAIIFDDZFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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